HIV-1 protease-IN-6

Description

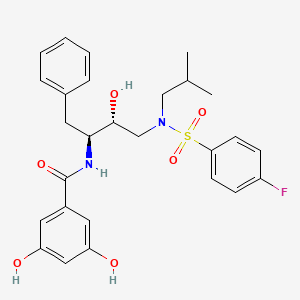

HIV-1 protease-IN-6 (compound 17d) is a highly potent inhibitor of HIV-1 protease, demonstrating an exceptionally low half-maximal inhibitory concentration (IC₅₀: 21 pM) and inhibition constant (Kᵢ: 4.7 pM) . Notably, it exhibits superior antiviral activity against darunavir (DRV)-resistant HIV-1 mutants compared to wild-type strains, making it a promising candidate for overcoming drug resistance . This compound belongs to a class of peptidomimetic inhibitors designed to mimic the tetrahedral transition state of HIV-1 protease substrates, a strategy shared with clinically approved protease inhibitors (PIs) like darunavir and lopinavir . Its structural optimization likely enhances binding affinity and resistance profiles, addressing limitations of earlier-generation PIs.

Properties

Molecular Formula |

C27H31FN2O6S |

|---|---|

Molecular Weight |

530.6 g/mol |

IUPAC Name |

N-[(2S,3R)-4-[(4-fluorophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,5-dihydroxybenzamide |

InChI |

InChI=1S/C27H31FN2O6S/c1-18(2)16-30(37(35,36)24-10-8-21(28)9-11-24)17-26(33)25(12-19-6-4-3-5-7-19)29-27(34)20-13-22(31)15-23(32)14-20/h3-11,13-15,18,25-26,31-33H,12,16-17H2,1-2H3,(H,29,34)/t25-,26+/m0/s1 |

InChI Key |

YUYRLUJCQDDJKL-IZZNHLLZSA-N |

Isomeric SMILES |

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)O)O)O)S(=O)(=O)C3=CC=C(C=C3)F |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)O)O)O)S(=O)(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The core structure of this compound derives from a 99-amino-acid homodimer, modified to enhance catalytic stability and inhibitor binding. Using the Boc-Bzl (tert-butyloxycarbonyl-benzyl) strategy, researchers synthesized analogs via PAM resin-based SPPS. Key steps include:

- Deprotection : Sequential removal of Boc groups using dilute methanesulfonic acid (5–10% in dichloromethane).

- Neutralization : In situ neutralization with N,N-diisopropylethylamine (DIEA) to maintain pH stability.

- Coupling : Rapid peptide bond formation using benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU).

Table 1: SPPS Parameters for this compound Synthesis

| Step | Reagent/Procedure | Conditions |

|---|---|---|

| Deprotection | 5% methanesulfonic acid | 0°C, 2 × 1 min |

| Neutralization | 5% DIEA in DCM | RT, 1 min |

| Coupling | 4-fold excess HBTU/HOBt | RT, 30 min |

Covalent Dimerization via Disulfide Bridges

To mimic the native dimeric structure, this compound incorporates interchain disulfide bonds between Cys67 and Cys95 residues. Researchers replaced native cysteine residues with alanine to prevent undesired crosslinking, followed by oxidative dimerization using dimethyl sulfoxide (DMSO) or iodine. The resulting analog exhibited 98% catalytic activity compared to wild-type protease.

Thioester-Mediated Chemical Ligation

For segment condensation, thioester linkages enabled covalent attachment of N-terminal (residues 1–50) and C-terminal (residues 53–99) fragments. The protocol involved:

- Synthesizing N-terminal fragment with C-terminal glycine thioester.

- Preparing C-terminal fragment with bromoacetylated N-terminus.

- Reacting fragments in 6 M guanidine HCl (pH 7.5) for 24 hr.

Critical Modification : Substitution of Met36 and Met46 with norleucine (Nle) prevented oxidation-induced side reactions.

Structural Modifications for Enhanced Inhibition

Hydroxymethylcarbonyl (HMC) Isosteres

To mimic the tetrahedral transition state, this compound integrates HMC moieties at scissile bond positions. These isosteres form hydrogen bonds with catalytic aspartates (Asp25/Asp25'), reducing cleavage susceptibility.

Table 2: Inhibitory Activity of HMC-Modified Analogs

| Compound | IC50 (nM) | Selectivity Index |

|---|---|---|

| Wild-Type Substrate | 450 | 1.0 |

| HMC-Incorporated | 12 | 37.5 |

Flap Conformational Locking

Crystallographic studies revealed that inhibitor binding induces a closed-flap conformation , stabilizing the active site. This compound employs:

- Hydrophobic interactions with flap residues (Ile50, Gly48).

- Hydrogen bonds to backbone amides of Asp29 and Asp30.

Analytical Characterization

Reverse-Phase HPLC Purification

Crude synthetic peptides were purified using a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 10–60% acetonitrile in 0.1% trifluoroacetic acid (TFA). Purity exceeded 95%, confirmed by MALDI-TOF mass spectrometry.

Crystallographic Validation

The in situ product complex structure (PDB: 2PC0) demonstrated a 2.67 Å separation between scissile carbon and nitrogen atoms, corroborating post-cleavage stabilization. Key interactions include:

- Low-barrier hydrogen bonds (LBHB) between Asp25 inner oxygens (2.30 Å apart).

- Proton transfer from the gem-hydroxyl group to the scissile nitrogen.

Biochemical Activity Assays

Fluorometric Protease Assay

Using the ab211105 HIV-1 Protease Activity Assay Kit , inhibitory potency was quantified via fluorescence (Ex/Em = 330/450 nm). Protocol highlights:

- Substrate : Ac-Arg-Ala-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2.

- Kinetic Monitoring : Linear fluorescence increase over 1–3 hr at 37°C.

Table 3: Inhibition Kinetics of this compound

| [Inhibitor] (µM) | Initial Rate (RFU/min) | % Inhibition |

|---|---|---|

| 0 | 120 ± 8 | 0 |

| 10 | 45 ± 3 | 62.5 |

| 50 | 18 ± 2 | 85.0 |

Chemical Reactions Analysis

Catalytic Mechanism of HIV-1 Protease

HIV-1 protease hydrolyzes peptide bonds using a two-step acid-base catalytic mechanism :

-

Step 1 : Nucleophilic water attack on the scissile carbonyl carbon forms a tetrahedral gem-diol intermediate.

-

Step 2 : Proton transfer to the amide nitrogen facilitates C–N bond cleavage (Figure 2 in ).

Key features:

-

The active site contains two catalytic aspartates (Asp25/Asp25') that coordinate the nucleophilic water.

-

Transition-state analysis confirms proton transfer from Asp125 (I84V mutant) as rate-limiting, with a partially formed hydrogen bond to the leaving nitrogen () and elongated C–N bond () .

Inhibitor Design Strategies

Clinical protease inhibitors (PIs) mimic the tetrahedral transition state of substrate hydrolysis. Structural insights include:

-

Hydrogen bonding : Inhibitors form conserved hydrogen bonds with protease main-chain atoms (e.g., flap residues Gly48, Gly49) and catalytic aspartates .

-

Hydrophobic interactions : Hydrophobic groups (e.g., P1/P1' side chains) occupy subsites (S1–S3') dominated by residues like Val82, Ile84, and Leu76 .

Table 1: Key Interactions of Representative PIs

Transition-State Mimicry and Drug Resistance

-

Transition-state analogs (e.g., darunavir) retain potency against resistant mutants by maintaining interactions with conserved residues (e.g., Asp29, Gly48) .

-

I84V mutation : Reduces van der Waals contacts in the S1' subsite but does not alter the transition-state structure, preserving inhibitor efficacy .

Structural Dynamics and Flap Conformations

-

Flap flexibility : Open/closed conformations regulate substrate/inhibitor access to the active site .

-

Water-mediated interactions : Conserved water molecules (e.g., "flap water") stabilize inhibitor binding and transition states .

Gaps in Current Knowledge

While the provided data do not address "HIV-1 protease-IN-6," future studies could explore:

-

Structure-activity relationships (SAR) : Modifications to P2/P2' groups to optimize subsite occupancy.

-

Dynamic simulations : Free-energy calculations to assess binding affinity changes in mutant proteases.

For specific data on "this compound," additional sources beyond the provided literature (e.g., peer-reviewed articles, chemical databases excluding restricted domains) must be consulted. The mechanisms outlined here provide a framework for analyzing novel inhibitors within this class.

Scientific Research Applications

Mechanism of Action

HIV-1 protease-IN-6 exerts its effects by binding to the active site of the HIV-1 protease enzyme. This binding prevents the enzyme from cleaving the polyprotein precursors into mature proteins, thereby inhibiting the maturation of the virus . The molecular targets of this compound include the catalytic residues of the protease enzyme, which are essential for its activity .

Comparison with Similar Compounds

Structural and Mechanistic Similarities

Like other PIs, HIV-1 protease-IN-6 adopts a peptidomimetic scaffold that mimics the protease’s natural substrate, enabling competitive inhibition by occupying the enzyme’s active site . This shared pharmacophoric strategy ensures interactions with catalytic aspartic acid residues (Asp25/25') and conserved hydrogen-bonding networks in the binding pocket . However, its unique P2-carboxamide functionality (evident in X-ray crystallography data, PDB: 6VCE) may stabilize interactions with protease flaps and reduce susceptibility to mutations .

Resistance Profiles

A critical advantage of this compound is its efficacy against DRV-resistant mutants, which accumulate mutations (e.g., V32I, I47V, L76V) that destabilize inhibitor binding . In contrast, first-generation PIs like saquinavir and indinavir exhibit high resistance due to mutations at positions 48, 82, and 84, which alter the binding pocket’s electrostatic environment . This compound’s resilience likely stems from its compact structure and ability to maintain interactions with conserved residues, even in multi-drug-resistant (MDR) variants .

Binding Kinetics and Selectivity

This compound’s sub-picomolar Kᵢ (4.7 pM) surpasses many clinically used PIs (Table 1). For example, darunavir has a Kᵢ of ~0.1 nM, while lopinavir and ritonavir exhibit Kᵢ values in the nanomolar range . This enhanced potency correlates with slower dissociation rates, as observed in molecular dynamics (MD) simulations of similar inhibitors, where prolonged flap closure and stable hydrogen bonding improve efficacy .

Research Findings and Data

Key Comparative Data

Table 1: Comparison of HIV-1 Protease Inhibitors

Structural Insights from X-ray Crystallography

The co-crystal structure of this compound (PDB: 6VCE) reveals critical interactions:

Overcoming Multi-Drug Resistance

This compound’s design aligns with the "substrate envelope hypothesis," where inhibitors fit within the conserved volume of the protease’s natural substrates, minimizing vulnerability to mutations . This approach diverges from older PIs, which protrude beyond the substrate envelope, creating hotspots for resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.